molecular formula C12H12O4 B11949314 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid

Cat. No.: B11949314
M. Wt: 220.22 g/mol
InChI Key: LNFHNURJFPZCIX-HWKANZROSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl derivatives with acrylic acid. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in the synthesis include catalysts like p-toluenesulfonic acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid involves its interaction with various molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, while the benzo[b][1,4]dioxepin ring can interact with biological macromolecules. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
  • 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one

Uniqueness

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid is unique due to the presence of both the benzo[b][1,4]dioxepin ring and the acrylic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid

InChI

InChI=1S/C12H12O4/c13-12(14)5-3-9-2-4-10-11(8-9)16-7-1-6-15-10/h2-5,8H,1,6-7H2,(H,13,14)/b5-3+

InChI Key

LNFHNURJFPZCIX-HWKANZROSA-N

Isomeric SMILES

C1COC2=C(C=C(C=C2)/C=C/C(=O)O)OC1

Canonical SMILES

C1COC2=C(C=C(C=C2)C=CC(=O)O)OC1

Origin of Product

United States

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